molecular formula C12H9ClF2N2 B2999675 4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine CAS No. 306979-31-7

4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine

Cat. No. B2999675
CAS RN: 306979-31-7
M. Wt: 254.66
InChI Key: GJHFFRDVBLZGRN-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its applications .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactivity of the compound, the conditions under which it reacts, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can often be predicted using computational methods or determined experimentally .

Scientific Research Applications

Nitrosation and Substitution Reactions

The nitrosation of pyrimidine compounds, which are structurally related to 4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine, has been explored in research. A study demonstrated that the nitrosation of certain pyrimidines leads to the formation of compounds with hydroxyiminomethyl groups, which can further undergo transformations like dehydration to cyano groups (Boulton, Hurst, Mcomie, & Tute, 1967).

Synthesis and Crystal Structure Analysis

Research into pyrimidine derivatives includes the synthesis and crystal structure analysis of various compounds. For instance, the synthesis and characterization of novel thiopyrimidine derivatives, related in structure to 4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine, have been studied, providing insights into their molecular structures and potential applications (Stolarczyk et al., 2018).

Antimicrobial Activities

The influence of chlorine and methyl substituents on the antimicrobial activities of pyrimidine derivatives has been a subject of research. This includes studies on derivatives of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone, which show the impact of these substituents on biological activity (Korona-Głowniak, Nitek, Tejchman, & Żesławska, 2021).

Nonlinear Optical Properties

The study of the nonlinear optical (NLO) properties of thiopyrimidine derivatives, closely related to the compound , has been conducted. This research explores the electronic, linear, and nonlinear optical characteristics of these compounds, which can have applications in optoelectronics and high-tech applications (Hussain et al., 2020).

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its interaction with biological systems. This could involve binding to specific receptors, inhibition of certain pathways, etc .

Safety and Hazards

This involves understanding the safety measures needed to handle the compound and the hazards associated with it. Material Safety Data Sheets (MSDS) are often referred to for this information .

Future Directions

This involves understanding the current state of research on the compound and identifying areas that need further investigation. This could involve new synthetic methods, potential applications, etc .

properties

IUPAC Name

4-[chloro(difluoro)methyl]-6-methyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF2N2/c1-8-7-10(12(13,14)15)17-11(16-8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHFFRDVBLZGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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